molecular formula C14H21N3O2 B5273523 3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide

3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B5273523
M. Wt: 263.34 g/mol
InChI Key: YXOGHHMPQZFPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide is a chemical compound known for its potential applications in scientific research. It is characterized by the presence of an ethoxy group, a benzamide core, and a piperazine ring substituted with a methyl group. This compound is often used in various research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 4-methylpiperazine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-(4-piperazin-1-yl)benzamide
  • 3-ethoxy-N-(4-methylpiperidin-1-yl)benzamide
  • 3-ethoxy-N-(4-methylpiperazin-1-yl)phenylacetamide

Uniqueness

3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, benzamide core, and methyl-substituted piperazine ring make it particularly versatile for various research applications .

Properties

IUPAC Name

3-ethoxy-N-(4-methylpiperazin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-19-13-6-4-5-12(11-13)14(18)15-17-9-7-16(2)8-10-17/h4-6,11H,3,7-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOGHHMPQZFPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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